molecular formula C19H23NO5S2 B2940134 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine CAS No. 418810-47-6

2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine

Cat. No. B2940134
CAS RN: 418810-47-6
M. Wt: 409.52
InChI Key: HDGCESYEYGPCJG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine, also known as DMTS, is a thiazolidine derivative that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine is not fully understood, but it is believed to act through various pathways such as the inhibition of protein tyrosine phosphatases, activation of peroxisome proliferator-activated receptor gamma (PPARγ), and inhibition of nuclear factor kappa B (NF-κB) signaling. These pathways are involved in various cellular processes such as cell growth, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine has been shown to have various biochemical and physiological effects such as inhibition of cell growth, induction of apoptosis, anti-inflammatory properties, improvement of insulin sensitivity, and glucose uptake in cells. These effects make 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine a promising candidate for further investigation in various scientific research areas.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine in lab experiments is its ability to inhibit cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine also has anti-inflammatory properties, making it useful in studying various inflammatory diseases. However, one of the limitations of using 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine in lab experiments is its low solubility in water, which can make it difficult to administer to cells.

Future Directions

There are various future directions for 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine research. One potential direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in treating other inflammatory diseases such as rheumatoid arthritis. Additionally, further investigation is needed to fully understand the mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine and its potential use in diabetes treatment.
Conclusion:
In conclusion, 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has been studied for its potential use in various scientific research areas such as cancer treatment, inflammation, and diabetes. Its ability to inhibit cell growth, induce apoptosis, and have anti-inflammatory properties make it a promising candidate for further investigation. However, its low solubility in water can be a limitation in lab experiments. Further research is needed to fully understand the potential of 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine in various scientific research areas.

Synthesis Methods

2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine can be synthesized through a multistep process involving the reaction of 4-ethoxybenzenesulfonyl chloride with 2-amino-3,4-dimethoxybenzoic acid to form an intermediate, which is then reacted with thioacetic acid to produce the final product. The purity of the synthesized 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine has been studied for its potential use in various scientific research areas such as cancer treatment, inflammation, and diabetes. In cancer treatment, 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common factor in various diseases, and 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In diabetes, 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine has been shown to improve insulin sensitivity and glucose uptake in cells.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c1-4-25-15-6-8-16(9-7-15)27(21,22)20-11-12-26-19(20)14-5-10-17(23-2)18(13-14)24-3/h5-10,13,19H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGCESYEYGPCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine

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